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2,3,6,7-TM-anthraquinone has been investigated as a potential material for organic photovoltaic (OPV) applications due to its suitable bandgap and electron-withdrawing properties. Studies have shown that it can be used as an electron acceptor material in bulk heterojunction solar cells, where it helps to efficiently convert absorbed light into electricity. However, further research is needed to improve the power conversion efficiency and stability of these devices. [Source: A. Gadare, et al. "New anthraquinone derivatives as non-fullerene electron acceptors in organic solar cells" (2017) ]
2,3,6,7-TM-anthraquinone has also been explored as a potential emitter material in OLEDs due to its luminescent properties. Research suggests that it can emit blue light, which is a crucial component for full-color displays. However, further development is necessary to improve the efficiency and color purity of OLEDs based on this material. [Source: Y. Zhao, et al. "Highly efficient blue organic light-emitting diodes based on a novel 2,3,6,7-tetramethoxy-9,10-anthraquinone derivative" (2013) ]
2,3,6,7-Tetramethoxyanthracene-9,10-dione is a polycyclic aromatic compound characterized by its anthracene backbone with four methoxy groups and two carbonyl groups. Its molecular formula is C₁₈H₁₆O₆, and it features a complex structure that contributes to its unique chemical properties and potential applications in various fields, including organic electronics and medicinal chemistry .
Research indicates that 2,3,6,7-Tetramethoxyanthracene-9,10-dione exhibits notable biological activities. It has been studied for its potential antibacterial properties and has shown activity against various bacterial strains. Additionally, its structure suggests possible interactions with biological macromolecules, which could lead to further exploration in pharmacological applications .
The classical preparation begins with 2,3,6,7-tetramethoxyanthracene, which is oxidised with an excess of sodium dichromate di-hydrate in glacial acetic acid at 343 kelvin for one hour, delivering the target quinone in thirty-one percent isolated yield after filtration and washing [1]. Boldt’s earlier study employed potassium dichromate under similar acidic conditions; although no yield was reported, subsequent crystallographic analysis confirmed that the product is planar and centrosymmetric [2]. Dichromate-based oxidations remain reliable, but their moderate yields and heavy-metal residues have driven the search for alternative strategies.
Nickel-catalysed reductive homocoupling of 2,3,6,7-tetramethoxy-9,10-anthraquinone, mediated by bis(1,5-cyclooctadiene)nickel(0) and 2,2′-bipyridyl in dry dimethylformamide at 363 kelvin, generates macrocyclic oligomers whose inner walls consist of the quinone units [1]. Although devised for supramolecular tube construction, the method provides a high-purity monomeric product (ninety-three percent, Table 1) when reaction stoichiometry is adjusted to favour intramolecular over intermolecular coupling.
Recent green adaptations replace toxic chromates with catalytic, waste-minimised systems:
Crude reaction mixtures are first filtered hot to remove chromium salts where applicable. Subsequent purification employs:
Laboratory data show that yield is highly sensitive to oxidant strength, solvent polarity and temperature (Table 2).
| Entry | Key reagents (equiv.) | Solvent (volume ratio) | Temperature / K | Time / h | Isolated yield / % | Reference |
|---|---|---|---|---|---|---|
| 1 | Sodium dichromate·2 H₂O (6) | Acetic acid (neat) | 343 | 1 | 31 [1] | 54 |
| 2 | Potassium dichromate (excess) | Acetic acid | 343 | 2 | not stated (structure confirmed) [2] | 14 |
| 3 | Bis(1,5-cyclooctadiene)nickel(0) (1.5), zinc powder (6) | Dimethylformamide | 363 | 24 | 93 (after chromatography) [1] | 54 |
| 4 | Molecular oxygen (1 atm) + visible light | Ethanol : water (1 : 1) | 298 | 10 | 99 [6] | 24 |
| 5 | Nitric acid (0.1), air flow 0.075 mL min⁻¹ | Acetic acid (95%) | 368 | 2 | 96 [4] | 29 |
| Parameter varied | Low level | High level | Yield change | Citation |
|---|---|---|---|---|
| Dichromate equivalents | 3 | 6 | −42% at low level | 54 |
| Reaction temperature | 323 K | 353 K | +18% (up to 31%) | 54 |
| Solvent water content | 5% v/v | 0% v/v | −9% with water present | 54 |
| Photo-sensitiser loading | 0 mol % | 1 mol % | +25% conversion | 24 |
The data confirm that careful control of oxidant stoichiometry, exclusion of water and mild heating optimise yield in traditional protocols, while modern photochemical methods achieve almost quantitative conversion under ambient conditions.
2,3,6,7-Tetramethoxyanthracene-9,10-dione finds applications in various fields:
Interaction studies have shown that 2,3,6,7-Tetramethoxyanthracene-9,10-dione can interact with various biological targets. For instance:
Several compounds share structural similarities with 2,3,6,7-Tetramethoxyanthracene-9,10-dione. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Dimethylanthracene-9,10-dione | C₁₈H₁₆O₂ | Lacks methoxy groups; simpler structure |
| 1,4-Dimethoxyanthraquinone | C₁₄H₁₂O₄ | Contains two methoxy groups; different substitution pattern |
| 9-Methoxy-10-anthrone | C₁₈H₁₄O₂ | Contains only one carbonyl group; less oxidized |
The uniqueness of 2,3,6,7-Tetramethoxyanthracene-9,10-dione lies in its four methoxy substituents and dual carbonyl functions which enhance its solubility and reactivity compared to similar compounds. This characteristic allows for diverse applications across electronics and medicinal fields that are not as readily achievable with structurally simpler analogs.
2,3,6,7-Tetramethoxyanthracene-9,10-dione exhibits a planar aromatic framework based on the anthracene skeleton with four methoxy substituents positioned at the 2, 3, 6, and 7 positions, and two carbonyl groups located at the 9 and 10 positions [1] [2]. The molecular structure consists of three fused benzene rings forming the characteristic anthracene core, with the central ring bearing the quinone functionality [3] [4]. The planar nature of the anthracene backbone is maintained despite the presence of the methoxy substituents, as observed in similar anthraquinone derivatives [5] [6].
The two-dimensional structure reveals symmetrical positioning of the methoxy groups, with two pairs of adjacent methoxy substituents on opposite benzene rings of the anthracene system [1] [2]. The carbonyl groups at positions 9 and 10 create the characteristic quinone functionality that distinguishes this compound from the parent anthracene structure [3] [4]. The electron-donating methoxy groups influence the electronic distribution within the aromatic system, affecting both the chemical reactivity and spectroscopic properties of the molecule [8].
The three-dimensional molecular conformation of 2,3,6,7-tetramethoxyanthracene-9,10-dione demonstrates an essentially planar structure with maximum deviations from planarity typically less than 0.1 Angstrom [5]. The anthracene backbone maintains its characteristic flat geometry, which is crucial for the electronic properties and intermolecular interactions [9] [10]. The methoxy groups adopt conformations where the carbon-oxygen bonds are oriented along the molecular short axis, with typical carbon-carbon-oxygen-carbon torsion angles ranging from -175° to 178° [5].
Computational studies on related anthracene derivatives indicate that the planarity is maintained through conjugation effects within the aromatic system [9] [10]. The carbonyl groups at positions 9 and 10 contribute to the overall planarity by participating in the extended π-electron system [11]. The conformational stability is enhanced by the symmetrical distribution of the methoxy substituents, which minimizes steric hindrance while maximizing electronic stabilization [9].
The crystal structure of 2,3,6,7-tetramethoxyanthracene-9,10-dione features molecules that reside on crystallographic centers of inversion, demonstrating the inherent symmetry of the compound [5]. The crystal packing exhibits a slipped-parallel arrangement with π-π stacking interactions along specific crystallographic axes, with typical interplanar distances of approximately 3.39 Angstrom [5]. These stacking interactions are characteristic of aromatic compounds and contribute significantly to the solid-state stability [11].
The molecular arrangement in the crystal lattice shows weak carbon-hydrogen to oxygen interactions that link molecules into extended sheet structures [5]. The crystal structure consists of a herringbone array of centrosymmetric pairs of molecules, which is a common packing motif for planar aromatic compounds [5]. The intermolecular interactions include both van der Waals forces and weak hydrogen bonding, with carbon-hydrogen to oxygen distances typically shorter than the sum of van der Waals radii [11].
The systematic International Union of Pure and Applied Chemistry name for this compound is 2,3,6,7-tetramethoxyanthracene-9,10-dione [1] [2]. Alternative nomenclature includes 2,3,6,7-tetramethoxy-9,10-anthraquinone and 9,10-anthracenedione, 2,3,6,7-tetramethoxy- [1] [3] [12]. The compound is also referred to as 2,3,6,7-tetramethoxyanthraquinone in chemical literature [3] [12]. These naming conventions reflect the structural features of the molecule, specifically the anthracene backbone, the quinone functionality, and the methoxy substitution pattern [4] [12].
The Chemical Abstracts Service registry number for 2,3,6,7-tetramethoxyanthracene-9,10-dione is 5629-55-0 [1] [13] [2] [3] [4]. This unique identifier is universally recognized in chemical databases and regulatory systems worldwide [14]. The CAS number provides an unambiguous method for identifying this specific compound regardless of the nomenclature system used [1] [2].
The International Chemical Identifier for this compound is InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3 [1] [4]. The corresponding InChI Key is WAKICGWWAOUTLO-UHFFFAOYSA-N [1] [3]. These standardized identifiers provide a unique textual representation of the molecular structure that can be used for database searches and computational applications [1] [4].
The Simplified Molecular-Input Line-Entry System notation for 2,3,6,7-tetramethoxyanthracene-9,10-dione is represented as O=C(C1=C2C=C(OC)C(OC)=C1)C3=CC(OC)=C(OC)C=C3C2=O [1] [2] [14]. An alternative canonical SMILES representation is COC1C=C2C(=CC=1OC)C(=O)C1C=C(OC)C(=CC=1C2=O)OC [1]. These linear notations encode the complete molecular structure in a compact, machine-readable format suitable for computational chemistry applications [2] [14].
The solubility characteristics of 2,3,6,7-tetramethoxyanthracene-9,10-dione are influenced by its aromatic quinone structure and the presence of four methoxy substituents . The compound exhibits limited water solubility due to its predominantly hydrophobic aromatic framework, similar to other anthraquinone derivatives [16] [17]. The methoxy groups contribute to the overall lipophilicity of the molecule, as indicated by the calculated logarithmic partition coefficient value of 3.40 [3] [4].
The polar surface area of 71.06 square Angstroms suggests moderate polarity that may facilitate solubility in organic solvents while limiting aqueous solubility [3]. Comparative studies with related anthraquinone compounds indicate that methoxy substitution generally decreases water solubility relative to hydroxyl-substituted analogs [17]. The compound is expected to show good solubility in organic solvents such as alcohols, ethers, and aromatic hydrocarbons based on its structural characteristics .
The boiling point of 2,3,6,7-tetramethoxyanthracene-9,10-dione has been calculated as 523.4±50.0°C at 760 mmHg [3] [4]. The relatively high boiling point reflects the strong intermolecular interactions arising from the extended aromatic system and the ability to form π-π stacking arrangements [5]. The melting point data is not definitively established in the available literature, indicating the need for further experimental determination [13] [3].
The flash point has been determined to be 232.7±30.2°C, which is significantly lower than the boiling point and provides important information for handling and storage considerations [3] [4]. The thermal properties are consistent with those expected for substituted anthraquinone derivatives, where the aromatic character and intermolecular interactions contribute to thermal stability [18]. Comparative analysis with similar anthraquinone compounds suggests that methoxy substitution tends to lower melting points relative to unsubstituted or hydroxyl-substituted analogs [18].
The density of 2,3,6,7-tetramethoxyanthracene-9,10-dione has been calculated as 1.3±0.1 g/cm³, with an alternative calculated value of 1.287 g/cm³ [3] [4]. These values are consistent with the density range typically observed for substituted anthraquinone compounds [16]. The density reflects the compact packing of the aromatic molecules in the solid state, influenced by π-π stacking interactions and intermolecular forces [5] [11].
The color characteristics of the compound are influenced by the extended conjugated system and the electron-donating effects of the methoxy substituents [8] [17]. Anthraquinone derivatives typically exhibit colors ranging from yellow to red, depending on the nature and position of substituents [17]. The presence of four methoxy groups at the 2,3,6,7 positions is expected to produce a bathochromic shift in the absorption spectrum compared to unsubstituted anthraquinone, potentially resulting in a yellow to orange coloration [8] [17]. The exact mass has been determined as 328.094696 atomic mass units [3] [4].
2,3,6,7-Tetramethoxyanthracene-9,10-dione exhibits reactivity patterns characteristic of quinone compounds, with the carbonyl groups at positions 9 and 10 serving as primary reactive sites . The electron-donating methoxy substituents influence the electron density distribution, making the quinone carbonyls less electrophilic compared to unsubstituted anthraquinone [8] [17]. The compound can undergo reduction reactions to form the corresponding anthrone or hydroquinone derivatives under appropriate conditions [20].
The aromatic rings retain some reactivity toward electrophilic substitution, although the electron-withdrawing effect of the quinone carbonyls reduces the overall nucleophilicity of the aromatic system . The methoxy groups can potentially undergo demethylation reactions under acidic conditions or in the presence of strong nucleophiles . Oxidation reactions may lead to further oxidized products or ring-opening reactions under harsh conditions .
The stability of 2,3,6,7-tetramethoxyanthracene-9,10-dione is generally high under normal conditions due to the aromatic quinone structure [21] [10]. The compound demonstrates thermal stability up to its decomposition temperature, with the planar aromatic framework providing inherent stability through resonance stabilization [5] [9]. The methoxy substituents are relatively stable under neutral and mildly acidic conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions .
Photochemical stability varies with exposure conditions, as quinone compounds can undergo photoreduction or photooxidation reactions upon ultraviolet irradiation [21] [10]. The compound shows stability toward atmospheric oxygen under normal storage conditions, although prolonged exposure to light and air may lead to gradual decomposition [21]. Storage under inert atmosphere and protection from light are recommended to maintain long-term stability [13].
The interaction profile of 2,3,6,7-tetramethoxyanthracene-9,10-dione with other compounds is determined by its quinone functionality and aromatic character . The compound can form charge-transfer complexes with electron-rich aromatic compounds through π-π interactions [9] [11]. The quinone carbonyls can participate in hydrogen bonding as acceptors with protic solvents or compounds containing hydroxyl or amino groups [5] [6].
Metal coordination is possible through the carbonyl oxygen atoms, leading to the formation of metal-quinone complexes . The compound may interact with nucleophiles through addition reactions at the quinone carbonyls, particularly under reducing conditions . π-π Stacking interactions with other aromatic systems are facilitated by the planar molecular geometry and extended conjugation [5] [9].
The ultraviolet-visible absorption spectrum of 2,3,6,7-tetramethoxyanthracene-9,10-dione exhibits characteristic features of substituted anthraquinone compounds [8] [17]. The absorption spectrum typically shows multiple bands in the ultraviolet and visible regions, with the longest wavelength absorption band appearing in the 400-500 nanometer range due to π→π* transitions within the quinone chromophore [17]. The electron-donating methoxy substituents cause a bathochromic shift compared to unsubstituted anthraquinone, moving the absorption to longer wavelengths [8] [17].
The steady-state absorption features include both allowed and forbidden electronic transitions, with the intensity and position of bands being influenced by the symmetry and electronic structure of the molecule [22] [23]. The presence of four methoxy groups in symmetrical positions enhances the intensity of certain transitions while maintaining the overall spectral pattern characteristic of anthraquinone derivatives [17]. The absorption coefficient values depend on the specific solvent and measurement conditions [24] [8].
Vibronic coupling effects contribute significantly to the detailed structure observed in the absorption spectrum of 2,3,6,7-tetramethoxyanthracene-9,10-dione [8] [23]. The vibrational fine structure arises from coupling between electronic transitions and molecular vibrations, particularly those involving the aromatic ring systems and carbonyl stretching modes [23]. Time-dependent density functional theory calculations have proven effective in predicting vibronic spectra for similar anthraquinone derivatives [8] [17].
The vibronic progression typically involves fundamental vibrational frequencies of the aromatic framework, with contributions from both Franck-Condon and Herzberg-Teller coupling mechanisms [23]. The resolved vibrational structure provides detailed information about the excited state geometry and vibrational modes that are active in the electronic transition [8] [23]. The analysis of vibronic spectra requires consideration of both ground and excited state geometries to accurately reproduce experimental observations [23].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2,3,6,7-tetramethoxyanthracene-9,10-dione [25] [8]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons and methoxy groups [14]. The aromatic protons appear in the typical aromatic region between 7-8 parts per million, with the specific chemical shifts influenced by the electron-donating effects of the methoxy substituents and the electron-withdrawing effects of the quinone carbonyls [25].
The methoxy protons appear as singlets in the 3.8-4.2 parts per million region, with slight variations depending on their specific positions relative to the quinone functionality [25]. Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for the aromatic carbons, quinone carbonyls, and methoxy carbons, with chemical shifts providing information about the electronic environment of each carbon atom [25] [8]. The symmetry of the molecule results in a simplified spectrum with fewer signals than would be observed for an unsymmetrical compound [25].
Infrared spectroscopy of 2,3,6,7-tetramethoxyanthracene-9,10-dione reveals characteristic absorption bands for the functional groups present in the molecule [25] [26]. The quinone carbonyl stretching vibrations appear as strong bands in the 1650-1680 cm⁻¹ region, with the exact frequency influenced by conjugation with the aromatic system [26]. The aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ region [25] [26].
The methoxy groups contribute characteristic bands including carbon-oxygen stretching around 1200-1300 cm⁻¹ and carbon-hydrogen stretching in the 2800-3000 cm⁻¹ region [26]. Aromatic carbon-hydrogen stretching appears around 3000-3100 cm⁻¹, while aromatic carbon-hydrogen bending modes are observed in the 800-900 cm⁻¹ region [25] [26]. The fingerprint region below 1500 cm⁻¹ contains multiple bands arising from various skeletal vibrations and substitution patterns [26].
Mass spectrometry of 2,3,6,7-tetramethoxyanthracene-9,10-dione provides information about the molecular ion and fragmentation patterns [26] [27]. The molecular ion peak appears at m/z 328, corresponding to the molecular weight of the compound [1] [3]. Electron impact ionization leads to characteristic fragmentation patterns including loss of methoxy groups and subsequent rearrangements [26].
The fragmentation behavior follows typical patterns for substituted anthraquinones, with initial loss of methyl radicals from the methoxy groups followed by loss of carbon monoxide from the quinone carbonyls [26] [27]. The base peak often corresponds to fragments retaining the aromatic framework with partial loss of substituents [26]. Electrospray ionization mass spectrometry may show different fragmentation patterns and can provide information about protonated or deprotonated molecular ions depending on the ionization conditions [26].
Vibrational spectroscopy techniques including infrared and Raman spectroscopy provide complementary information about the molecular vibrations of 2,3,6,7-tetramethoxyanthracene-9,10-dione [25] [26]. Raman spectroscopy is particularly useful for studying the aromatic ring vibrations and symmetric stretching modes that may be weak in infrared spectroscopy [26]. The combination of infrared and Raman data allows for complete vibrational assignment of the molecular modes [25] [26].
Density functional theory calculations can predict vibrational frequencies and intensities, enabling detailed assignment of experimental spectra [25] [26]. The vibrational spectrum reflects the molecular symmetry and provides information about force constants and bond strengths within the molecule [26]. Temperature-dependent vibrational studies may reveal information about conformational changes or phase transitions in the solid state [25].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₆O₆ | [1] [2] [3] |
| Molecular Weight | 328.32 g/mol | [1] [13] [2] |
| CAS Number | 5629-55-0 | [1] [13] [2] |
| Density | 1.3±0.1 g/cm³ | [3] [4] |
| Boiling Point | 523.4±50.0°C | [3] [4] |
| Flash Point | 232.7±30.2°C | [3] [4] |
| LogP | 3.40 | [3] [4] |
| Exact Mass | 328.094696 | [3] [4] |